molecular formula C25H17FN4O3 B2477960 3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one CAS No. 1251654-79-1

3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one

Cat. No. B2477960
CAS RN: 1251654-79-1
M. Wt: 440.434
InChI Key: JJWVYEVEXGYHIY-UHFFFAOYSA-N
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Description

3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one is a nitrogen-containing heterocyclic compound. It consists of a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .


Synthesis Analysis

The synthetic methods for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other approaches .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: Innovative synthesis methods for similar compounds have been explored. For instance, Mahmoud et al. (2012) discussed the synthesis of various derivatives, including 1,2,4-Triazol-3-yl and 1,3,4-oxadiazol-2-yl, through reactions involving phenyl isothiocyanate and different electrophilic reagents (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
  • Characterization Methods: Detailed spectroscopic analyses such as FT-IR, NMR, and vibrational studies are used to characterize these compounds. For example, El-Azab et al. (2018) conducted comprehensive computational and experimental analyses on oxadiazole derivatives, showcasing their potential non-linear optical (NLO) properties (El-Azab, Mary, Abdel-Aziz, Miniyar, Armaković, & Armaković, 2018).

Biological Activities

  • Antimicrobial and Antioxidant Potential: Compounds structurally related to the one have been evaluated for their antimicrobial and antioxidant activities. Chennapragada and Palagummi (2018) demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant antimicrobial and antioxidant properties (Chennapragada & Palagummi, 2018).
  • Anticancer Properties: New 3(2h)-one pyridazinone derivatives have been synthesized with a focus on their potential antioxidant activity, which could be relevant in the context of cancer research. Mehvish and Kumar (2022) highlighted this potential in their study (Mehvish & Kumar, 2022).

Pharmaceutical Research

  • Drug Development: The structural features of 3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one have similarities to compounds investigated for their potential as drugs. For example, Kunitomo et al. (2014) synthesized a series of pyridazinone-based inhibitors, providing insights into the process of drug development involving such structures (Kunitomo et al., 2014).

Future Directions

Future research should focus on elucidating the biological mechanisms of pyrrolopyrazine derivatives, exploring their potential as drug leads, and investigating their pharmacological properties .

properties

IUPAC Name

1-(3-fluorophenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN4O3/c26-18-9-6-10-19(15-18)30-14-13-21(31)23(28-30)25-27-24(29-33-25)20-11-4-5-12-22(20)32-16-17-7-2-1-3-8-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWVYEVEXGYHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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